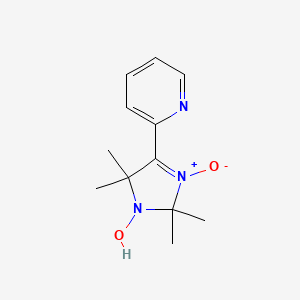
N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as DMP 323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory effects on a variety of enzymes and proteins.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 involves the inhibition of the target enzyme or protein. It binds to the active site of the enzyme or protein and prevents its normal function. For example, N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 inhibits carbonic anhydrase by binding to its zinc ion and preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the activity of the enzyme or protein and can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations. N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 may exhibit off-target effects, leading to unintended inhibition of other enzymes or proteins. It may also have limited solubility in aqueous solutions, making it difficult to use in certain assays.
Orientations Futures
For the study of N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 include further investigation of its therapeutic applications, development of more potent and selective inhibitors, and improvement of its solubility.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 involves the reaction of 3,4-dimethylaniline with 2-pyrrolidinone followed by the addition of benzenesulfonyl chloride. The resulting compound is then purified through recrystallization to obtain N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 in high purity. The chemical structure of N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 is shown in Figure 1.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory effects on a variety of enzymes and proteins, including carbonic anhydrase, aldose reductase, and protein tyrosine phosphatase. These enzymes and proteins are involved in various diseases, such as cancer, diabetes, and inflammation. Therefore, N-(3,4-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 323 has the potential to be developed as a therapeutic agent for these diseases.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-6-15(12-14(13)2)19-24(22,23)17-9-7-16(8-10-17)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCIZKHIOYQSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)



![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)


